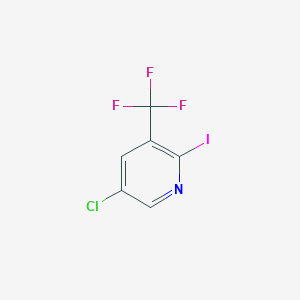![molecular formula C17H19N3 B13003450 N-Methyl-N-phenyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine](/img/structure/B13003450.png)
N-Methyl-N-phenyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-phenyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine is an organic compound that belongs to the class of tetrahydropyridines It is of interest in various fields of scientific research due to its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-phenyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine typically involves the reaction of N-methyl-4-phenylpyridinium with appropriate reagents under controlled conditions. One common method includes the use of cyclohexanone derivatives and 3-aminoacrolein, followed by condensation reactions . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through crystallization or chromatography to ensure the compound meets the required standards for research and application.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-N-phenyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its reactivity and applications.
Substitution: Substitution reactions, particularly involving the phenyl group, can lead to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-4-phenylpyridinium derivatives, while substitution reactions can produce a range of substituted bipyridines with varying functional groups.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-phenyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine has several scientific research applications:
Neurological Research: It is used to study the effects of neurotoxins and the mechanisms of neurodegenerative diseases such as Parkinson’s disease.
Biology and Medicine: Research involving this compound helps in understanding the biochemical pathways and molecular targets involved in neurological disorders.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of N-Methyl-N-phenyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine involves its metabolism into active derivatives that can interact with specific molecular targets. For instance, it can be metabolized into neurotoxic agents that inhibit mitochondrial function, leading to oxidative stress and neuronal damage . The compound’s effects are mediated through pathways involving mitochondrial dysfunction and the generation of free radicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A well-known neurotoxin used in Parkinson’s disease research.
1-Methyl-4-phenylpyridinium (MPP+): The active metabolite of MPTP, which exerts neurotoxic effects by inhibiting mitochondrial complex I.
Uniqueness
N-Methyl-N-phenyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine is unique due to its specific chemical structure, which allows it to be metabolized into neurotoxic agents. This property makes it particularly valuable in studying the mechanisms of neurodegeneration and developing potential therapeutic strategies.
Eigenschaften
Molekularformel |
C17H19N3 |
|---|---|
Molekulargewicht |
265.35 g/mol |
IUPAC-Name |
N-methyl-N-phenyl-3-(2,3,4,5-tetrahydropyridin-6-yl)pyridin-2-amine |
InChI |
InChI=1S/C17H19N3/c1-20(14-8-3-2-4-9-14)17-15(10-7-13-19-17)16-11-5-6-12-18-16/h2-4,7-10,13H,5-6,11-12H2,1H3 |
InChI-Schlüssel |
CKTGMTLBCICPJG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=CC=C1)C2=C(C=CC=N2)C3=NCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B13003373.png)

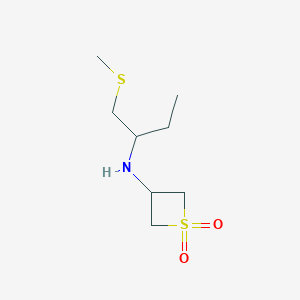


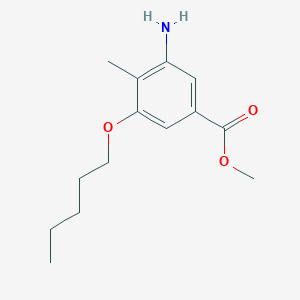
![3-(1H-Benzo[d]imidazol-2-yl)-N-(4-chloro-3-(trifluoromethyl)phenyl)piperidine-1-carboxamide](/img/structure/B13003403.png)
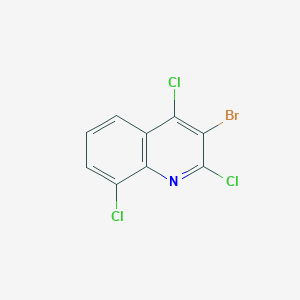

![2-(3-Aminopyrrolidin-1-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B13003425.png)
![Methyl3-(bromomethyl)bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B13003438.png)
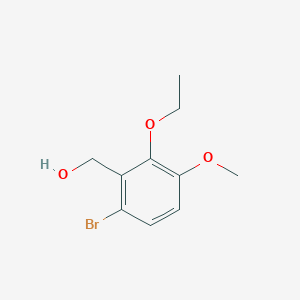
![8-Chloroimidazo[1,5-a]pyrazine-3-carbonitrile](/img/structure/B13003456.png)
